Repaglinide M2-D5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H36N2O6 |

|---|---|

Peso molecular |

489.6 g/mol |

Nombre IUPAC |

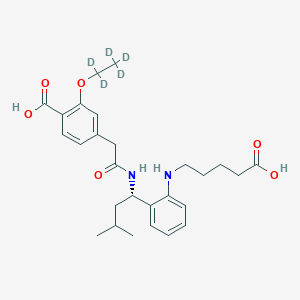

4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |

InChI |

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2 |

Clave InChI |

ZOMBGPVQRXZSGW-NTSVIFQKSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |

SMILES canónico |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

What is Repaglinide M2-D5 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Repaglinide M2-D5, a deuterated isotopologue of a major metabolite of the anti-diabetic drug, Repaglinide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, metabolic pathway, and its application in quantitative analysis.

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide (B1211023) class of short-acting insulin (B600854) secretagogues.[1] It is used to manage type 2 diabetes mellitus by stimulating insulin release from pancreatic β-cells.[1] The efficacy and pharmacokinetics of Repaglinide are significantly influenced by its metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3] One of the major metabolites formed is Repaglinide M2, an oxidized dicarboxylic acid.[2] this compound is the deuterium-labeled counterpart of this metabolite and serves as an invaluable tool in pharmacokinetic and bioanalytical studies.

Chemical Identity and Properties

This compound is a stable, isotopically labeled form of Repaglinide M2. The inclusion of five deuterium (B1214612) atoms results in a higher molecular weight compared to the endogenous metabolite, allowing for its use as an internal standard in mass spectrometry-based bioanalysis. The key properties of Repaglinide, its M2 metabolite, and the deuterated standard are summarized below.

| Property | Repaglinide | Repaglinide M2 | This compound |

| Molecular Formula | C₂₇H₃₆N₂O₄ | C₂₇H₃₆N₂O₆ | C₂₇H₃₁D₅N₂O₆ |

| Molecular Weight | 452.59 g/mol | 484.59 g/mol | 489.6 g/mol |

| Description | Parent Drug | Oxidized dicarboxylic acid metabolite | Deuterated internal standard |

| Primary Use | Anti-diabetic medication | Biomarker for Repaglinide metabolism | Internal standard for quantitative analysis |

Chemical Structures

The chemical structures of Repaglinide and its M2 metabolite are crucial for understanding the metabolic transformation. This compound shares the same core structure as Repaglinide M2, with five deuterium atoms replacing hydrogen atoms at a metabolically stable position.

Metabolic Pathway of Repaglinide to Repaglinide M2

Repaglinide undergoes extensive hepatic metabolism. The formation of the M2 metabolite involves the oxidative opening of the piperidine (B6355638) ring, leading to a dicarboxylic acid. This biotransformation is primarily catalyzed by the CYP3A4 enzyme.

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. Below is a generalized protocol for the quantification of Repaglinide M2 in a biological matrix.

Preparation of Stock and Working Solutions

-

Repaglinide M2 Stock Solution (1 mg/mL): Accurately weigh and dissolve Repaglinide M2 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Repaglinide M2 stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a consistent and robust signal in the mass spectrometer.

Sample Preparation

-

Spiking: Add a precise volume of the this compound internal standard spiking solution to all samples, calibration standards, and quality control samples at the beginning of the extraction process.

-

Extraction: Employ a suitable extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and internal standard from the biological matrix.

-

Evaporation and Reconstitution: Evaporate the solvent from the extracted samples and reconstitute in a mobile phase-compatible solvent.

LC-MS/MS Analysis

-

Chromatography: Develop a chromatographic method that provides good separation of Repaglinide M2 from potential interferences and ensures co-elution with this compound.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both Repaglinide M2 and this compound.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Repaglinide M2 to this compound against the concentration of the calibration standards. Determine the concentration of Repaglinide M2 in the unknown samples from this curve.

Conclusion

This compound is an essential tool for the accurate quantification of the major Repaglinide metabolite, M2. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for robust and reliable pharmacokinetic and drug metabolism studies. This guide provides the foundational knowledge required for the effective implementation of this compound in a research and development setting.

References

An In-depth Technical Guide on the Synthesis and Characterization of Repaglinide M2-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of Repaglinide M2-D5, an isotopically labeled metabolite of the anti-diabetic drug Repaglinide. Given the absence of a publicly available, detailed synthesis protocol for this specific deuterated metabolite, this document outlines a scientifically grounded, plausible approach based on established synthetic routes for Repaglinide and its analogs, as well as known metabolic pathways.

Repaglinide M2 is a major metabolite of Repaglinide, formed through oxidative biotransformation. The "D5" designation indicates the presence of five deuterium (B1214612) atoms, which are strategically placed on the ethoxy group of the molecule based on commercially available deuterated Repaglinide standards.[1] Isotopically labeled standards like this compound are crucial for use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies.[2][3]

Proposed Synthesis of Repaglinide-D5 (Precursor to this compound)

The synthesis of this compound would logically begin with the synthesis of its deuterated parent drug, Repaglinide-D5. This can be achieved through the coupling of two key intermediates: a deuterated benzoic acid derivative and a chiral amine.

Synthesis of Ethyl 2-(ethoxy-d5)-4-(2-ethoxy-2-oxoethyl)benzoate

A plausible route to the deuterated benzoic acid portion of Repaglinide-D5 starts with a commercially available precursor, such as ethyl 4-formyl-3-hydroxybenzoate.

Experimental Protocol:

-

Ethylation with Deuterated Ethyl Iodide: To a solution of ethyl 4-formyl-3-hydroxybenzoate in a suitable aprotic solvent like acetone (B3395972) or acetonitrile (B52724), add potassium carbonate as a base. Stir the mixture and add ethyl-d5 iodide. Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, filter the mixture and evaporate the solvent to yield ethyl 4-formyl-3-(ethoxy-d5)benzoate.

-

Oxidation of the Aldehyde: The formyl group is then oxidized to a carboxylic acid. This can be achieved using a mild oxidizing agent like sodium chlorite (B76162) in the presence of a scavenger such as 2-methyl-2-butene (B146552) in a buffered solution (e.g., with sodium dihydrogen phosphate). This reaction yields 3-(ethoxy-d5)-4-(ethoxycarbonyl)benzoic acid.

-

Homologation to the Phenylacetic Acid Derivative: The carboxylic acid is then converted to the corresponding phenylacetic acid derivative. This can be done via an Arndt-Eistert homologation or a similar chain extension method. First, convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. Then, react the acid chloride with diazomethane (B1218177) to form a diazoketone. Finally, a Wolff rearrangement in the presence of ethanol (B145695) will yield the desired product, ethyl 2-(2-(ethoxy-d5)-4-(ethoxycarbonyl)phenyl)acetate.

Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

This chiral amine is a known key intermediate in the synthesis of Repaglinide.[4][5][6][7] Established synthetic routes are available in the literature and typically involve multiple steps, including Grignard reactions and resolutions to obtain the desired (S)-enantiomer. For the purpose of this guide, it is assumed that this intermediate is synthesized according to published methods.

Coupling and Hydrolysis to Yield Repaglinide-D5

The final steps to obtain Repaglinide-D5 involve the coupling of the two synthesized intermediates followed by hydrolysis.

Experimental Protocol:

-

Amide Coupling: The ethyl 2-(2-(ethoxy-d5)-4-(ethoxycarbonyl)phenyl)acetate is first hydrolyzed to the corresponding carboxylic acid. This is typically done using a base like lithium hydroxide (B78521) in a mixture of THF and water. The resulting carboxylic acid is then coupled with (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine using a standard peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) in an aprotic solvent like dichloromethane (B109758) or DMF. This reaction forms the ethyl ester of Repaglinide-D5.

-

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, Repaglinide-D5. This is achieved by treating the ester with a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidification to precipitate the final product.

The overall proposed synthesis of Repaglinide-D5 is depicted in the following diagram:

Enzymatic Synthesis and Purification of this compound

Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to form its major metabolites, including the oxidized dicarboxylic acid, M2.[8][9] Therefore, a common and effective method for producing the M2 metabolite is through in-vitro incubation with human liver microsomes.

Experimental Protocol:

-

Incubation with Human Liver Microsomes: Repaglinide-D5 is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4). The incubation mixture should also contain a cofactor regenerating system for the P450 enzymes, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. The reaction is typically carried out at 37°C for a period of several hours.

-

Quenching and Extraction: The enzymatic reaction is stopped (quenched) by the addition of a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins. The mixture is then centrifuged to pellet the proteins, and the supernatant containing the metabolites is collected.

-

Purification by HPLC: The supernatant is concentrated and then subjected to preparative high-performance liquid chromatography (HPLC) to isolate this compound from the parent drug and other metabolites. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) is a suitable method. Fractions are collected and analyzed by LC-MS to identify those containing the pure M2-D5 metabolite.

The workflow for the enzymatic synthesis and purification is as follows:

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques would be employed.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) is used to verify the structure.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₇H₃₁D₅N₂O₆ |

| Monoisotopic Mass | 489.2808 |

| [M+H]⁺ (protonated) | 490.2881 |

| [M-H]⁻ (deprotonated) | 488.2735 |

| Key MS/MS Fragments | Fragmentation of the amide bond and the piperidine (B6355638) ring (now a dicarboxylic acid chain). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the detailed chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of non-deuterated Repaglinide M2. A key feature will be the absence of the characteristic signals for the ethoxy group (a quartet around 4.0 ppm and a triplet around 1.4 ppm). New signals corresponding to the protons of the dicarboxylic acid chain will be present.

-

¹³C NMR: The carbon NMR spectrum will also show the absence of the two carbon signals from the ethoxy group.

Table 2: Expected ¹H NMR Data for this compound (in a suitable deuterated solvent like CD₃OD)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Absent | - | - | -O-CH₂ -CD₃ |

| Absent | - | - | -O-CH₂-CD₃ |

| ... | ... | ... | Aromatic, Aliphatic, and Dicarboxylic Acid Protons |

(Note: A full assignment would require a reference spectrum of non-deuterated Repaglinide M2)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

Table 3: Proposed HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 reversed-phase, e.g., 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | e.g., 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 244 nm and 285 nm[5][10] |

| Expected Purity | >98% |

Metabolic Pathway

The conversion of Repaglinide to its M2 metabolite is a key metabolic pathway. The following diagram illustrates this transformation.

Conclusion

This technical guide outlines a robust and scientifically plausible strategy for the synthesis and characterization of this compound. The proposed methodology leverages established organic synthesis techniques for the preparation of a deuterated parent drug, Repaglinide-D5, followed by a biomimetic, enzymatic conversion to the desired M2 metabolite. The subsequent purification and rigorous characterization using modern analytical techniques like HRMS, NMR, and HPLC would ensure the production of a high-purity, well-characterized isotopic standard. Such a standard is invaluable for drug development professionals and researchers conducting quantitative studies on the pharmacokinetics and metabolism of Repaglinide.

References

- 1. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 2. ClinPGx [clinpgx.org]

- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine synthesis - chemicalbook [chemicalbook.com]

- 6. EP0965591A1 - (s)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine, its salts, synthesis and use in the long term therapy of diabetes mellitus - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. watson-int.com [watson-int.com]

- 9. escholarship.org [escholarship.org]

- 10. (S)-3-METHYL-1-[2-(1-PIPERIDINYL)PHENYL]BUTYLAMINE L-N-ACETYL GLUTAMATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Repaglinide Metabolism and the Formation of the M2 Metabolite: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repaglinide (B1680517), a short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, is a critical therapeutic agent for the management of type 2 diabetes mellitus. Its efficacy and safety are intrinsically linked to its rapid and extensive hepatic metabolism. This technical guide provides a comprehensive overview of the metabolic pathways of repaglinide, with a specific focus on the formation of its oxidized dicarboxylic acid derivative, the M2 metabolite. This document details the key enzymes involved, presents quantitative metabolic data, outlines common experimental protocols for studying its biotransformation, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Repaglinide effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] Administered orally, it is rapidly absorbed and undergoes extensive metabolism in the liver, primarily through oxidative biotransformation and to a lesser extent, direct glucuronidation.[2][3] This rapid metabolism results in a short elimination half-life of approximately one hour.[3][4] The metabolites of repaglinide are largely inactive and are primarily excreted in the bile.[2][4] Understanding the metabolic fate of repaglinide is crucial for predicting drug-drug interactions, assessing inter-individual variability in patient response, and ensuring its safe and effective use.

The primary enzymes responsible for the oxidative metabolism of repaglinide are cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4.[5][6][7] These enzymes catalyze the formation of several metabolites, including the aromatic amine (M1), the oxidized dicarboxylic acid (M2), and the piperidine (B6355638) ring hydroxylated product (M4).[2][7] This guide will specifically elaborate on the formation of the M2 metabolite, a significant derivative in the metabolic cascade of repaglinide.

Repaglinide Metabolism: Key Enzymes and Metabolites

The biotransformation of repaglinide is a complex process involving multiple enzymes and resulting in several metabolites. The major metabolites identified are M1, M2, and M4.[2] While both CYP2C8 and CYP3A4 play significant roles in the overall metabolism of repaglinide, the formation of specific metabolites is predominantly catalyzed by one of these enzymes.

-

CYP3A4: This enzyme is primarily responsible for the formation of the M1 and M2 metabolites.[2][7]

-

CYP2C8: This enzyme is the principal catalyst for the formation of the M4 metabolite.[2][7]

A minor contribution to repaglinide metabolism also comes from UDP-glucuronosyltransferases (UGTs), which are involved in the direct glucuronidation of the parent drug to form an acyl glucuronide (M7).[7][8]

The M2 metabolite is characterized as an oxidized dicarboxylic acid, formed through the oxidative opening of the piperidine ring of repaglinide.[9][10] In vitro studies have indicated that the formation of M2 is predominantly mediated by CYP3A4.[7] More recent research has also implicated the involvement of aldehyde dehydrogenase in the formation of M2, suggesting a multi-step process.[11][12]

Quantitative Analysis of Repaglinide Metabolism

The following tables summarize the quantitative data on the formation rates of repaglinide metabolites from in vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes.

Table 1: Formation Rates of Repaglinide Metabolites in Human Liver Microsomes (HLM)

| Metabolite | Formation Rate Range (pmol/min/mg protein) | Major Forming Enzyme(s) |

| M1 | 100 - 1110 | CYP3A4 |

| M2 | 0 - 190 | CYP3A4 |

| M4 | 160 - 880 | CYP2C8 |

| M0-OH | 0 - 195 | CYP2C8 |

Data extracted from a study with a panel of 12 individual HLM donors.[5]

Table 2: Formation Rates of Repaglinide Metabolites by Recombinant CYP Enzymes (Supersomes™)

| Metabolite | CYP2C8 Formation Rate (pmol/min/pmol CYP) | CYP3A4 Formation Rate (pmol/min/pmol CYP) |

| M1 | ~0.4 | 1.6 |

| M4 | 2.5 | ~0.1 |

| M0-OH | 0.7 | 0.2 |

This table highlights the specificity of each enzyme for the formation of major metabolites.[5][9]

Experimental Protocols for Studying Repaglinide Metabolism

The investigation of repaglinide metabolism typically involves a series of in vitro experiments designed to identify the metabolic pathways, the enzymes involved, and the kinetics of metabolite formation.

In Vitro Incubation with Human Liver Microsomes (HLM)

This is a standard method to assess hepatic metabolism.

Protocol:

-

Preparation of Incubation Mixture: A typical incubation mixture contains [14C]-labeled repaglinide, human liver microsomes (HLM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate (B84403) buffer).[10][13]

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 0, 30, and 60 minutes).[13]

-

Termination of Reaction: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.[13]

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) with on-line radiochemical detection.[9][10] Metabolite identification is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS coupled with Nuclear Magnetic Resonance (LC-MS-NMR).[9][10]

Recombinant Human CYP Enzyme Studies

To determine the specific contribution of individual CYP enzymes, repaglinide is incubated with commercially available recombinant human CYP enzymes (e.g., Supersomes™).

Protocol:

-

Incubation: [14C]-Repaglinide is incubated with individual recombinant CYP enzymes (e.g., CYP2C8, CYP3A4) in the presence of an NADPH-generating system.[5][6]

-

Analysis: The formation of metabolites is measured over time using HPLC with radiochemical detection to determine the rate of formation for each metabolite by each specific enzyme.[5]

Enzyme Inhibition Studies

To confirm the role of specific CYP enzymes, selective chemical inhibitors or inhibitory antibodies are used.

Protocol:

-

Pre-incubation: HLM are pre-incubated with a specific inhibitor (e.g., ketoconazole (B1673606) for CYP3A4, quercetin (B1663063) for CYP2C8) or a specific inhibitory monoclonal antibody.[10][14]

-

Incubation with Repaglinide: After the pre-incubation period, repaglinide and the NADPH-generating system are added to initiate the metabolic reaction.

-

Analysis: The formation of metabolites is quantified and compared to a control incubation without the inhibitor. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor confirms the role of that enzyme in its formation.[5][10]

Visualization of Metabolic Pathways and Experimental Workflows

Repaglinide Metabolic Pathway to M2

The following diagram illustrates the primary metabolic pathway leading to the formation of the M2 metabolite.

Caption: Metabolic pathway of Repaglinide to the M2 metabolite.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines a typical workflow for an in vitro study of repaglinide metabolism.

References

- 1. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. Estimation of the Contribution of CYP2C8 and CYP3A4 in Repaglinide Metabolism by Human Liver Microsomes Under Various Buffer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterium-Labeled Repaglinide M2 in Advanced Bioanalytical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the purpose and application of deuterium-labeled Repaglinide M2, a critical tool in the quantitative analysis of the metabolic fate of Repaglinide. Repaglinide is an oral antidiabetic drug used for the management of type 2 diabetes mellitus.[1][2] Understanding its metabolism is paramount for comprehensive pharmacokinetic and drug-drug interaction studies.

The Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[3][4] This biotransformation results in the formation of several metabolites, with the major ones being M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed via hydroxylation on the piperidine (B6355638) ring).[3] These metabolites are pharmacologically inactive and are predominantly excreted through the bile into the feces. The formation of the M1 and M2 metabolites is primarily catalyzed by CYP3A4.

The metabolic conversion of Repaglinide to its M2 metabolite is a significant clearance pathway. Therefore, accurate quantification of Repaglinide M2 in biological matrices is essential for a complete understanding of the drug's disposition.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be affected by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects (ion suppression or enhancement).

To mitigate these variabilities, an internal standard (IS) is employed. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as those labeled with deuterium (B1214612) (²H or D), are considered the most suitable internal standards.

Deuterium-labeled Repaglinide M2, specifically Repaglinide M2-d5, is commercially available for use as an internal standard. Its primary purpose is to ensure the accuracy and reliability of the quantification of the M2 metabolite in various biological matrices during preclinical and clinical studies.

The core principle behind using a deuterium-labeled internal standard is that it co-elutes with the unlabeled analyte and experiences identical extraction recovery, and crucially, the same degree of matrix effects during ionization in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are normalized, leading to highly accurate and precise quantification.

Advantages of Using a Deuterium-Labeled Metabolite as an Internal Standard

While a deuterium-labeled version of the parent drug (e.g., Repaglinide-d5) can be used to quantify the parent drug, using a deuterium-labeled metabolite like this compound to quantify the corresponding metabolite offers distinct advantages:

-

Closer Physicochemical Properties: The labeled metabolite will have nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the unlabeled metabolite. This is often more ideal than using a labeled parent drug, which may have different properties than the metabolite.

-

Correction for Metabolite-Specific Matrix Effects: Matrix effects can vary depending on the analyte's structure and its elution time. A labeled metabolite internal standard provides the most accurate correction for any ion suppression or enhancement that specifically affects the metabolite.

-

Improved Accuracy in Metabolite Quantification: By minimizing analytical variability specific to the metabolite, the use of a labeled metabolite internal standard leads to more reliable and accurate pharmacokinetic data for the metabolite.

Quantitative Data and Experimental Protocols

Representative Experimental Protocol: Quantification of Repaglinide M2 in Human Plasma

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Repaglinide M2 in human plasma using deuterium-labeled Repaglinide M2 (this compound) as an internal standard.

1. Materials and Reagents:

-

Repaglinide M2 reference standard

-

This compound (Internal Standard)

-

Human plasma (with appropriate anticoagulant)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Stock and Working Solutions Preparation:

-

Prepare primary stock solutions of Repaglinide M2 and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Repaglinide M2 stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control (QC) samples.

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation followed by SPE):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and dilute with 500 µL of water containing 0.1% formic acid.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with a low-organic-content wash solution.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation (e.g., 5% B to 95% B over 5 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of standards |

| Repaglinide M2 | e.g., Q1: [M+H]⁺ → Q3: fragment ion |

| This compound | e.g., Q1: [M+H]⁺+5 → Q3: fragment ion |

| Source Parameters | Optimized for maximum signal (e.g., Capillary voltage, Source temp.) |

5. Method Validation:

-

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 1: Representative Calibration Curve Data for Repaglinide M2

| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.0 | 5,230 | 105,000 | 0.0498 | 0.98 | 98.0 |

| 2.5 | 13,100 | 106,500 | 0.1230 | 2.45 | 98.0 |

| 5.0 | 25,800 | 104,200 | 0.2476 | 5.05 | 101.0 |

| 10.0 | 51,500 | 105,800 | 0.4868 | 10.1 | 101.0 |

| 50.0 | 255,000 | 103,900 | 2.4543 | 49.8 | 99.6 |

| 100.0 | 512,000 | 104,500 | 4.8995 | 100.5 | 100.5 |

| 250.0 | 1,280,000 | 105,100 | 12.1789 | 248.0 | 99.2 |

| 500.0 | 2,540,000 | 104,800 | 24.2366 | 502.0 | 100.4 |

Note: The data in this table is illustrative and does not represent actual experimental results.

Conclusion

Deuterium-labeled Repaglinide M2 serves as an indispensable tool for the accurate and precise quantification of the major Repaglinide M2 metabolite in biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for obtaining reliable data in pharmacokinetic, drug metabolism, and drug-drug interaction studies. While specific applications of this compound are not yet widely published, its commercial availability and the principles outlined in this guide provide a strong foundation for its implementation in advanced bioanalytical workflows, ultimately contributing to a more thorough understanding of the disposition of Repaglinide in vivo.

References

- 1. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Repaglinide M2-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Repaglinide M2-D5, a deuterated internal standard for the major metabolite of the anti-diabetic drug Repaglinide. This document is intended to support research, development, and analytical activities by consolidating key data on its identity, properties, and relevant experimental methodologies.

Introduction to Repaglinide and its M2 Metabolite

Repaglinide is an oral anti-diabetic medication belonging to the meglitinide (B1211023) class. It lowers blood glucose by stimulating insulin (B600854) secretion from pancreatic β-cells.[1] The mechanism of action involves the closure of ATP-dependent potassium channels in the β-cell membrane, which leads to depolarization and subsequent insulin release.[2] Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[3][4]

One of the major metabolites is the oxidized dicarboxylic acid known as M2.[1][2] This metabolite is pharmacologically inactive, meaning it does not contribute to the glucose-lowering effect of the parent drug.[1][2] this compound is a stable, isotopically labeled version of this M2 metabolite. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, making it an ideal internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[5]

Chemical and Physical Properties

Precise experimental data for the physical properties of this compound are not extensively published. However, key identifiers have been reported by various suppliers. For comparative purposes, the well-documented properties of the parent compound, Repaglinide, are also provided. As a dicarboxylic acid, this compound is expected to be a solid at room temperature with some degree of solubility in organic solvents.[6]

Table 1: Chemical Identifiers of this compound and Related Compounds

| Identifier | This compound | Repaglinide M2 (non-deuterated) | Repaglinide (Parent Drug) |

| Chemical Name | (S)-4-(2-((1-(2-((4-carboxybutyl)amino)phenyl)-3-methylbutyl)amino)-2-oxoethyl)-2-(ethoxy-d5)benzoic acid[7] | 4-(2-((1-(2-((4-carboxybutyl)amino)phenyl)-3-methylbutyl)amino)-2-oxoethyl)-2-ethoxybenzoic acid[8] | (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid[1] |

| Molecular Formula | C27H31D5N2O6[5] | C27H36N2O6[8] | C27H36N2O4[1] |

| Molecular Weight | 489.6 g/mol [5] | 484.59 g/mol [8] | 452.6 g/mol [1] |

| CAS Number | Not Available | 874908-12-0[8] | 135062-02-1[1] |

Table 2: Physical Properties of Repaglinide (Parent Drug) for Reference

| Property | Value |

| Physical Form | White to off-white powder[2] |

| Melting Point | 130-131 °C[9] |

| Solubility | Water: Practically insoluble (34 µg/mL at 37 °C)[10] Ethanol: ~25 mg/mL[11] DMSO: ~30 mg/mL[11] Dimethylformamide (DMF): ~30 mg/mL[11] |

| LogP | 3.97[10] |

| pKa | pKa1 = 4.2; pKa2 = 6.0[10] |

Biotransformation and Synthesis

This compound is a synthetic compound designed for analytical use. Its non-deuterated counterpart, Repaglinide M2, is a product of in vivo metabolism.

Metabolic Pathway of Repaglinide to M2

The biotransformation of Repaglinide to its M2 metabolite is a multi-step process primarily occurring in the liver. The cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, are responsible for the initial oxidative reactions.[2][3] The formation of the dicarboxylic acid M2 metabolite is a key pathway in the clearance of Repaglinide.[1]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Repaglinide M2 D5 | CAS No: NA [aquigenbio.com]

- 8. chemicea.com [chemicea.com]

- 9. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

Repaglinide M2-D5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Repaglinide M2-D5, a critical tool in the pharmacokinetic analysis of the anti-diabetic drug Repaglinide. This document outlines its physicochemical properties, its role within the metabolic pathway of the parent drug, and a representative experimental protocol for its use as an internal standard in quantitative analysis.

Physicochemical Properties of this compound

This compound is the stable isotope-labeled form of Repaglinide M2, which is a major metabolite of Repaglinide. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

| Property | Value |

| CAS Number | Not Available |

| Molecular Formula | C₂₇H₃₁D₅N₂O₆ |

| Molecular Weight | 489.62 g/mol |

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive hepatic metabolism primarily through the cytochrome P450 enzyme system. The two main enzymes responsible for its biotransformation are CYP3A4 and CYP2C8.[1] CYP3A4 primarily catalyzes the N-dealkylation to form the M2 metabolite (an oxidized dicarboxylic acid) and further oxidation to the M1 metabolite (an aromatic amine).[1] These metabolites are pharmacologically inactive and are primarily excreted in the feces via bile.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurately quantifying the formation of these metabolites in biological matrices.

References

Commercial Suppliers and Technical Guide for Repaglinide M2-D5 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Repaglinide (B1680517) M2-D5, a deuterated metabolite of the anti-diabetic drug Repaglinide. This document is intended to assist researchers in sourcing this stable isotope-labeled compound for use in metabolic, pharmacokinetic, and analytical studies.

Introduction to Repaglinide and its M2 Metabolite

Repaglinide is a short-acting insulin (B600854) secretagogue used for the treatment of type 2 diabetes. It stimulates insulin release from pancreatic β-cells by closing ATP-dependent potassium channels.[1] The metabolism of Repaglinide is extensive, primarily occurring in the liver through oxidation and glucuronidation.[2] The major metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a piperidine (B6355638) ring hydroxylation product (M4).[3][4] The formation of these metabolites is primarily catalyzed by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[3] Repaglinide M2-D5 is the deuterium-labeled version of the M2 metabolite and is a critical tool for researchers, often used as an internal standard in quantitative bioanalytical assays.

Commercial Suppliers of this compound

Several chemical suppliers specialize in providing stable isotope-labeled compounds for research purposes. The following table summarizes the known commercial suppliers of this compound. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis (COA) for detailed quantitative data.

| Supplier | Product Name | Catalog Number | CAS Number | Availability |

| MedChemExpress (MCE) | This compound | HY-143810S | Not Available | Inquire |

| Aquigen Bio Sciences | Repaglinide M2 D5 | AQ-R002722 | Not Available | Custom Synthesis |

| Axios Research | Repaglinide M2 Metabolite-d4 | AR-R01365 | 874908-12-0 (non-d) | Inquire |

Quantitative Data and Specifications

While specific quantitative data such as purity and isotopic enrichment are lot-dependent and provided on the Certificate of Analysis, the following table outlines the general chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₁D₅N₂O₆ | |

| Molecular Weight | 489.62 g/mol | |

| Deuterium (B1214612) Incorporation | D5 | |

| Appearance | White to off-white solid | General observation |

| Storage | -20°C for long-term storage | General recommendation |

Note on Certificate of Analysis (COA): A Certificate of Analysis is a critical document that accompanies the purchase of any research chemical. For this compound, the COA should provide the following information:

-

Identity: Confirmed by methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), typically expressed as a percentage.

-

Isotopic Enrichment: The percentage of molecules containing the desired number of deuterium atoms, often determined by Mass Spectrometry.

-

Residual Solvents: Analysis of any remaining solvents from the synthesis process.

-

Physical Appearance: A description of the compound's physical state and color.

Signaling and Metabolic Pathways

The primary mechanism of action of the parent drug, Repaglinide, involves the regulation of insulin secretion in pancreatic β-cells. The M2 metabolite is considered pharmacologically inactive. The metabolic pathway leading to the formation of the M2 metabolite is a key area of research in understanding the drug's disposition.

Repaglinide's Mechanism of Action

Caption: Repaglinide's action on pancreatic β-cells to stimulate insulin secretion.

Repaglinide Metabolic Pathway

Caption: Major metabolic pathways of Repaglinide.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of the M2 metabolite in biological matrices like plasma, urine, or in vitro metabolism samples.

General Experimental Workflow for Quantification of Repaglinide M2 using M2-D5

Caption: A typical workflow for quantifying Repaglinide M2 using its deuterated internal standard.

Detailed Methodologies

1. In Vitro Metabolism of Repaglinide

This protocol is adapted from studies investigating the enzymes responsible for Repaglinide metabolism.

-

Objective: To determine the in vitro metabolism of Repaglinide and identify the metabolites formed.

-

Materials:

-

Repaglinide

-

Human Liver Microsomes (HLMs) or recombinant CYP enzymes (CYP2C8, CYP3A4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound (for use as an internal standard in analysis)

-

Acetonitrile (B52724) or other suitable organic solvent

-

-

Procedure:

-

Prepare a stock solution of Repaglinide in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM or recombinant CYP enzymes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Repaglinide stock solution to the mixture.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile. This step also serves to precipitate the proteins.

-

Spike the sample with a known concentration of this compound as an internal standard.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

2. LC-MS/MS Quantification of Repaglinide M2 in Plasma

This protocol is a general representation based on published methods for the analysis of Repaglinide and its metabolites in biological fluids.

-

Objective: To quantify the concentration of Repaglinide M2 in human plasma.

-

Materials:

-

Human plasma samples

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

-

HPLC column (e.g., C18)

-

LC-MS/MS system

-

-

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (of known concentration).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate Repaglinide M2 from other components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions:

-

Repaglinide M2: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by direct infusion of the M2 standard).

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by direct infusion of the M2-D5 standard).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Repaglinide M2 and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve using known concentrations of Repaglinide M2 spiked into a blank matrix.

-

Determine the concentration of Repaglinide M2 in the unknown samples by interpolating from the calibration curve.

-

-

Conclusion

This compound is an essential tool for researchers studying the metabolism and pharmacokinetics of Repaglinide. This guide provides a starting point for sourcing this compound and outlines the fundamental experimental approaches for its use. It is imperative for researchers to obtain lot-specific quantitative data from the supplier's Certificate of Analysis and to optimize analytical methods for their specific experimental needs. The provided diagrams and protocols offer a framework for designing and executing robust scientific investigations involving this compound.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Safety and Handling of Repaglinide M2-D5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and core scientific principles related to Repaglinide (B1680517) M2-D5. Repaglinide M2-D5 is the deuterated form of the M2 metabolite of Repaglinide, an oral antidiabetic drug. The M2 metabolite is a dicarboxylic acid derivative formed through oxidation and dealkylation of Repaglinide by cytochrome P450 enzymes 3A4 and 2C9.[1][2] Deuterated analogs like Repaglinide-d5 are commonly used as internal standards in analytical quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This guide consolidates critical safety data, experimental insights, and visualizations to support research and development activities.

Safety Data Summary

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C27H31D5N2O4 | [3][5] |

| Molecular Weight | 457.6 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4][6][7] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml | [3] |

| Storage Temperature | Room temperature for shipping; -20°C for long-term storage | [3][4] |

| Stability | ≥ 4 years at -20°C | [3] |

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | > 1,000 mg/kg (for Repaglinide) | [5] |

| Carcinogenicity | Rat | Oral | Increased benign adenomas of the thyroid and liver in males at 120 mg/kg/day | [6] |

| Carcinogenicity | Mouse | Oral | No evidence of carcinogenicity at doses up to 500 mg/kg/day | [6] |

| Genotoxicity | In vivo / In vitro | N/A | Non-genotoxic in a battery of tests (Ames, HGPRT, chromosomal aberration) | [6] |

Hazard Identification and Handling

| Hazard Statement | Precautionary Measures | Source |

| H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [8][9] |

| H361: Suspected of damaging fertility or the unborn child. | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][9][10] |

| H362: May cause harm to breast-fed children. | P263: Avoid contact during pregnancy and while nursing. | [8][9][10] |

| H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. | [8][10] |

Mechanism of Action and Signaling Pathway

Repaglinide is an insulin (B600854) secretagogue that lowers blood glucose by stimulating the release of insulin from pancreatic β-cells.[11][12] Its action is dependent on the presence of functioning β-cells and glucose.[1] The mechanism involves the closure of ATP-dependent potassium (KATP) channels in the β-cell membrane.[11] This leads to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1][13][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. drugs.com [drugs.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Repaglinide - Wikipedia [en.wikipedia.org]

- 12. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Repaglinide? [synapse.patsnap.com]

- 14. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]

Isotopic Purity of Repaglinide M2-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to the isotopic purity of the deuterated M2 metabolite of Repaglinide, Repaglinide M2-D5. Due to the limited availability of specific data for this compound, this guide leverages data and methodologies from its parent compound, Repaglinide-d5, as a close proxy. The principles and protocols described herein are directly applicable to the analysis of this compound.

Repaglinide is an oral antidiabetic drug, and its major metabolites include an oxidized dicarboxylic acid (M2) and an aromatic amine (M1).[1][2] The use of deuterated standards, such as this compound, is crucial in pharmacokinetic and metabolic studies to ensure accurate quantification.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. The following table summarizes representative isotopic purity data for the closely related compound, Repaglinide-d5. It is anticipated that the isotopic distribution for this compound would be similar.

| Parameter | Value | Source |

| Isotopic Enrichment | 99 atom % D | CDN Isotopes |

| Purity (d1-d5 forms) | ≥99% | Cayman Chemical[3] |

| Purity | 98.67% | MedChemExpress[4] |

| Purity (Batch 0723873) | 99.8% | Vendor Certificate of Analysis[5] |

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4. This biotransformation leads to the formation of several metabolites, with M1 and M2 being the most significant. Understanding this pathway is essential for the contextual use of deuterated metabolites in research.

Figure 1: Simplified metabolic pathway of Repaglinide to its major metabolites, M1 and M2.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of a deuterated compound. This technique allows for the separation and quantification of different isotopologues (molecules with the same chemical formula but differing in their isotopic composition).

Methodology:

-

Sample Preparation: A dilute solution of the deuterated compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is utilized.

-

Analysis: The sample is introduced into the mass spectrometer, either through direct infusion or via a liquid chromatography (LC) system. The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule, [M+H]⁺.

-

Data Analysis: The relative intensities of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5, etc.) are measured. The percentage of each isotopologue is then calculated from their integrated peak areas. For Repaglinide-d5, the protonated molecule [M+H]⁺ is observed at an m/z of 458.3.

Figure 2: General workflow for the determination of isotopic purity using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for confirming the position of deuterium labels and for the quantitative assessment of isotopic enrichment.

Methodology:

-

Sample Preparation: A precise amount of the deuterated compound is dissolved in a suitable NMR solvent. For quantitative analysis (qNMR), a certified internal standard is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The reduction or absence of signals at the positions where deuterium has been incorporated confirms the location of the labels. The remaining residual proton signals can be integrated to provide an estimate of the isotopic purity.

-

²H NMR Analysis: The ²H (Deuterium) NMR spectrum provides direct evidence of deuteration at specific sites by showing signals at the chemical shifts corresponding to the labeled positions.

-

Quantitative NMR (qNMR): By comparing the integral of a signal from the analyte with that of a known amount of an internal standard, the precise purity of the compound can be determined.

Figure 3: General workflow for the determination of isotopic purity using NMR spectroscopy.

Conclusion

The isotopic purity of this compound is a critical quality attribute for its use as an internal standard in analytical and metabolic studies. While direct data for this specific metabolite is scarce, the information available for the parent compound, Repaglinide-d5, provides a strong basis for its characterization. The combination of high-resolution mass spectrometry and NMR spectroscopy offers a robust analytical framework for the comprehensive determination of isotopic distribution and purity, ensuring the accuracy and reliability of research outcomes.

References

Methodological & Application

Application Note: High-Throughput Quantification of Repaglinide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Repaglinide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Repaglinide M2-D5, a stable isotope-labeled derivative of a Repaglinide metabolite, as an internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. Accurate quantification of Repaglinide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of Repaglinide in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes the variability associated with sample preparation and matrix effects, leading to reliable and reproducible results.

Experimental

Materials and Reagents

-

Repaglinide (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (Blank)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent

LC-MS/MS Method

2.3.1. Liquid Chromatography Conditions

| Parameter | Value |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient Program

| Time (min) | %B |

| 0.0 | 30 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 30 |

| 4.0 | 30 |

2.3.2. Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Repaglinide and this compound are listed in Table 2.

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Repaglinide | 453.3 | 162.2 | 35 |

| This compound | 458.3 | 162.2 | 35 |

Note: The precursor ion for this compound is hypothesized based on the addition of five deuterium (B1214612) atoms to the M2 metabolite structure, which is similar to Repaglinide's precursor mass. The product ion is assumed to be the same as for Repaglinide, representing a common fragment.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Repaglinide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Repaglinide stock solution with 50% methanol to create calibration standards.

-

Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 3: Linearity and Range

| Analyte | Range | r² |

| Repaglinide | 0.5 - 200 ng/mL | >0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | <15 | <15 | 85-115 |

| Low | 1.5 | <15 | <15 | 85-115 |

| Mid | 75 | <15 | <15 | 85-115 |

| High | 150 | <15 | <15 | 85-115 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | >85 | 90-110 |

| High | 150 | >85 | 90-110 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Repaglinide.

Caption: Relationship between analyte, internal standard, and method outcome.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Repaglinide in human plasma. The use of the stable isotope-labeled internal standard this compound ensures high accuracy and precision, making the method well-suited for high-throughput analysis in clinical and research settings. The simple protein precipitation extraction procedure and rapid chromatographic runtime contribute to the efficiency of this method.

Application Note: High-Throughput Quantification of Repaglinide in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Repaglinide in human plasma. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol employs a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This method has been developed to provide high throughput, accuracy, and precision, meeting the requirements of drug development professionals.

Introduction

Repaglinide is an oral antidiabetic drug belonging to the meglitinide (B1211023) class, used for the management of type 2 diabetes mellitus.[1] It stimulates the release of insulin (B600854) from the pancreatic β-cells by closing ATP-dependent potassium channels.[2] Accurate and reliable quantification of Repaglinide in biological matrices is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] This application note provides a detailed protocol for the quantification of Repaglinide in human plasma using LC-MS/MS.

Physicochemical Properties of Repaglinide

A thorough understanding of the physicochemical properties of Repaglinide is fundamental to developing a robust analytical method.

-

Chemical Structure:

-

Molecular Formula: C₂₇H₃₆N₂O₄[5]

-

Molecular Weight: 452.59 g/mol

-

-

Solubility: Repaglinide is practically insoluble in water, with a reported solubility of approximately 0.034 mg/mL. It is a weakly acidic compound.

-

pKa: Repaglinide has two pKa values, reported as 4.19 and 5.78, and another source indicates a weakly basic pKa of 6.01 and a weakly acidic pKa of 4.16. This ampholytic nature influences its solubility and extraction characteristics at different pH values.

-

LogP: The octanol-water partition coefficient (LogP) of Repaglinide is reported to be in the range of 3.97 to 5.9, indicating its lipophilic nature. This high lipophilicity suggests that it will readily partition into organic solvents during liquid-liquid extraction and interact with reversed-phase chromatographic columns.

Experimental Protocol

This protocol is based on established and validated methods for Repaglinide quantification.

Materials and Reagents

-

Repaglinide reference standard

-

Internal Standard (IS), e.g., Cetirizine or Diazepam

-

HPLC-grade methanol, acetonitrile, and tert-butyl methyl ether

-

Formic acid and ammonium (B1175870) acetate

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Ultrapure water

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (e.g., Cetirizine at a suitable concentration).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., tert-butyl methyl ether).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 (e.g., Symmetry® C18, 50 mm × 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.2% Formic acid in WaterB: Methanol:Acetonitrile (50:50, v/v) |

| Gradient | Isocratic: 37.5% A and 62.5% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 5°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Repaglinide: m/z 453.3 → 162.2Cetirizine (IS): m/z 389.0 → 201.1 |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 550°C |

| Collision Gas | Nitrogen |

Data Presentation

The following tables summarize typical quantitative data for a validated Repaglinide LC-MS/MS method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Repaglinide | 0.5 - 100 | > 0.99 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC (1.5) | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC (50) | < 15 | 85-115 | < 15 | 85-115 |

| High QC (85) | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Mean Recovery (%) |

| Repaglinide | 1.5, 50, 85 | > 80 |

| Internal Standard | 50 | > 75 |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the quantification of Repaglinide from human plasma samples.

Caption: Experimental workflow for Repaglinide quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Repaglinide in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and pharmaceutical research settings, supporting the development and monitoring of this important antidiabetic drug.

References

Application Note & Protocol: Bioanalytical Method for Repaglinide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide (B1680517) is a potent, short-acting oral antidiabetic agent belonging to the meglitinide (B1211023) class. It is used to manage type 2 diabetes mellitus by stimulating insulin (B600854) secretion from pancreatic β-cells. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8, leading to the formation of several metabolites.[1][2] The major metabolites include M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine (B6355638) ring).[1][2] These metabolites are pharmacologically inactive and are primarily excreted in the bile.[1]

Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring of repaglinide and its metabolites. This document provides a detailed overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of repaglinide and its key metabolites in biological matrices.

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive oxidative biotransformation. The formation of the M1 and M2 metabolites is primarily catalyzed by CYP3A4, while CYP2C8 is the principal enzyme responsible for the formation of the M4 metabolite.[1]

Caption: Metabolic pathway of Repaglinide.

Experimental Protocols

This section details a representative LC-MS/MS method for the analysis of repaglinide and its metabolites in human plasma.

Materials and Reagents

-

Repaglinide, Metabolites (M1, M2, M4), and Internal Standard (IS) reference standards

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid and ammonium (B1175870) acetate

-

Human plasma (with anticoagulant)

-

Protein precipitation solvent (e.g., acetonitrile)

-

Liquid-liquid extraction solvent (e.g., tert-butyl methyl ether)[3][4]

-

Solid-phase extraction (SPE) cartridges (if applicable)

Sample Preparation

A critical step in bioanalysis is the effective extraction of the analytes from the biological matrix.[5] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]

Protocol: Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Protocol: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma sample, add the internal standard.

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

Caption: General experimental workflow for sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[6]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water or 10mM ammonium acetate).[6][7]

-

Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[3][8]

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Tandem Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for repaglinide and its metabolites need to be optimized. Representative transitions are listed below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Repaglinide | 453.3 | 162.2 |

| Metabolite M1 | - | - |

| Metabolite M2 | - | - |

| Metabolite M4 | - | - |

| Internal Standard | (e.g., Cetirizine: 389.0) | (e.g., 201.1) |

Note: Specific m/z values for metabolites M1, M2, and M4 should be determined experimentally using reference standards.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for repaglinide. This data is compiled from various studies to provide a comparative overview.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Repaglinide | Human Plasma | 0.5 - 100 | 0.5 |

| Repaglinide | Rabbit Plasma | 10 - 1000 | 5.23 |

| Repaglinide | Human Microsomal Medium | 2 - 1000 | 2 |

| RPG Metabolites | Human Microsomal Medium | 2 - 500 | 2 |

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Repaglinide | Human Plasma | Low, Med, High | < 15 | < 15 | 85 - 115 |

| Repaglinide | Rabbit Plasma | - | < 2.9 | < 2.9 | > 98.17 |